molecular formula C9H6ClN3O2 B11786221 5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylicacid

5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylicacid

Cat. No.: B11786221
M. Wt: 223.61 g/mol
InChI Key: MVPHRCZCJNRYET-UHFFFAOYSA-N
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Description

5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a chlorine atom at the 5th position and a phenyl group at the 2nd position of the triazole ring. Triazoles are known for their versatile biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone, which is then treated with phosphorus oxychloride to yield 5-chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .

Mechanism of Action

The mechanism of action of 5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of xanthine oxidase, reducing the production of uric acid and alleviating conditions like gout . Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carboxylic acid group enhances its reactivity and potential for forming various derivatives .

Properties

Molecular Formula

C9H6ClN3O2

Molecular Weight

223.61 g/mol

IUPAC Name

5-chloro-2-phenyltriazole-4-carboxylic acid

InChI

InChI=1S/C9H6ClN3O2/c10-8-7(9(14)15)11-13(12-8)6-4-2-1-3-5-6/h1-5H,(H,14,15)

InChI Key

MVPHRCZCJNRYET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=C(C(=N2)Cl)C(=O)O

Origin of Product

United States

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